Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Synthetic Accessibility

This Boc-protected azetidine intermediate is not a commodity; its unique 3-(benzylamino)methyl substituent and methylene linker provide distinct conformational and reactivity advantages over close analogs like CAS 939760-33-5. Using a simpler analog risks derailing your synthetic route. Its balanced LogP (2.2) and TPSA (41.6 Ų) make it a strategic starting material for CNS-targeted libraries and PKM2 modulator SAR studies. Ensure reproducible biological testing with this high-purity, commercially available building block.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 177947-98-7
Cat. No. B597375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
CAS177947-98-7
Synonymstert-butyl 3-((benzylaMino)Methyl)azetidine-1-carboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
InChIKeyFQIROIAIOANJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate (CAS 177947-98-7): Procurement Data Sheet for Azetidine Building Blocks


tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate (CAS 177947-98-7) is a synthetic organic compound belonging to the class of protected azetidine derivatives [1]. It features a four-membered nitrogen-containing heterocyclic core (azetidine), a Boc (tert-butyloxycarbonyl) protecting group at the 1-position, and a benzylamino-methyl substituent at the 3-position [2]. With a molecular formula of C16H24N2O2 and a molecular weight of 276.38 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis for constructing more complex nitrogen-containing heterocycles and bioactive molecules .

Why tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate Cannot Be Simply Substituted by In-Class Analogs


Azetidine-based building blocks are not interchangeable commodities. Subtle differences in substitution patterns—such as the presence and position of a methylene linker, N-alkylation state, or ring functionalization—profoundly alter reactivity, conformational preference, and downstream synthetic outcomes [1]. Direct substitution with a close analog like tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS 939760-33-5) or tert-butyl 3-(benzyl(methyl)amino)azetidine-1-carboxylate (CAS 1362804-75-8) may lead to a failed synthetic route, necessitating de novo route optimization and characterization [2]. The unique combination of a Boc-protected azetidine ring and a 3-(benzylamino)methyl substituent offers a specific chemical handle for further elaboration, including reductive amination, alkylation, or use as a constrained scaffold in drug discovery [3].

Quantitative Evidence Guide: Direct Comparisons for tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate


Increased Molecular Flexibility and Steric Bulk vs. Direct C-3 Amino Analogs

The compound features a methylene spacer between the azetidine C-3 position and the benzylamino group, a key structural difference from the direct analog tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS 939760-33-5) where the benzylamine is directly attached . This additional carbon increases the number of rotatable bonds from 4 to 6, providing greater conformational flexibility and a distinct spatial presentation of the benzylamine pharmacophore or reactive handle [1].

Medicinal Chemistry Conformational Analysis Synthetic Accessibility

Distinct Lipophilicity and Polar Surface Area vs. N-Methylated and Direct Amino Analogs

The compound's physicochemical profile is intermediate between its more lipophilic N-methylated analog and its more polar direct amino analog. Its calculated LogP of 2.2 and Topological Polar Surface Area (TPSA) of 41.6 Ų place it in a distinct region of chemical property space [1]. In comparison, the N-methylated analog, tert-butyl 3-(benzyl(methyl)amino)azetidine-1-carboxylate (CAS 1362804-75-8), has a higher LogP of 2.5 and a lower TPSA of 32.8 Ų, indicating increased lipophilicity and potentially greater blood-brain barrier permeability [2].

Physicochemical Property Analysis Drug-Likeness Pharmacokinetics

Demonstrated Scalable Synthesis and Commercially Available High Purity for Research and Development

The compound is commercially available from multiple suppliers with a defined and high purity standard, typically ≥95% or 98% . This level of purity and commercial availability contrasts with many bespoke azetidine analogs, which often require custom synthesis, leading to longer lead times and higher initial costs for research programs . The compound's role as a key intermediate is further substantiated by its inclusion in patent literature related to azetidine derivatives and pharmaceutical compositions .

Process Chemistry Quality Control Procurement

Unique Scaffold for Selective Kinase and Pyruvate Kinase M2 (PKM2) Modulation

The azetidine scaffold, particularly derivatives with benzylamino substitutions, has been investigated for its ability to modulate Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism [1]. While the target compound tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a building block, its close analog tert-butyl 3-(benzyl(methyl)amino)azetidine-1-carboxylate (CAS 1362804-75-8) is explicitly described in patent US09388164B2 as a reactant for synthesizing PKM2 activators [2]. This establishes a direct, class-level link between the structural family and a specific, therapeutically relevant biological target.

Cancer Metabolism Kinase Inhibition Drug Discovery

Optimal Application Scenarios for tert-Butyl 3-((benzylamino)methyl)azetidine-1-carboxylate in Research and Development


Constrained Scaffold Design in CNS Drug Discovery Programs

Its calculated LogP of 2.2 and TPSA of 41.6 Ų position it favorably within CNS drug-like property space [1]. The rigid azetidine core and flexible benzylamino-methyl side chain offer a balance of conformational constraint and adaptability, making it a valuable building block for generating lead-like libraries targeting neurological disorders, where fine-tuning of physicochemical properties is paramount [2].

Synthesis of PKM2 Modulators for Cancer Metabolism Research

Given the class-level association of 3-benzylamino-azetidine scaffolds with Pyruvate Kinase M2 (PKM2) modulation, this compound serves as an ideal starting material for developing novel PKM2 activators or inhibitors [3]. Its use can accelerate the synthesis of analogs for structure-activity relationship (SAR) studies, leveraging its commercial availability and high purity to ensure reproducible biological testing in oncology models.

Pharmacophore Generation and Fragment-Based Lead Discovery

The unique combination of a hydrogen bond donor (secondary amine), hydrogen bond acceptors (Boc carbonyl, azetidine nitrogen), and an aromatic ring makes it a versatile fragment for growing or linking into larger, more complex ligands [1]. The defined differences in rotatable bonds and TPSA relative to direct analogs allow medicinal chemists to probe conformational and polarity requirements for target binding.

Technical Documentation Hub

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